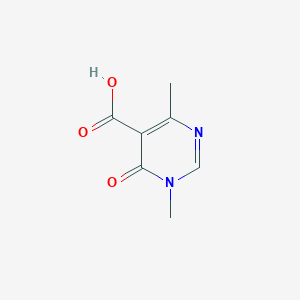

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

The primary target of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .

Mode of Action

The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions inhibit the activity of XO, thereby reducing the production of uric acid .

Biochemical Pathways

The inhibition of XO affects the purine catabolism pathway, which is responsible for the breakdown of purines to uric acid. By inhibiting XO, the compound prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .

Result of Action

The primary result of the compound’s action is the reduction of uric acid levels in the body. This is beneficial in the treatment of hyperuricemia-associated diseases .

Análisis Bioquímico

Biochemical Properties

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been identified as a potential inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body . The compound interacts with key residues in the XO protein, including Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . These interactions, which involve hydrogen bonds, π-π stackings, or hydrophobic interactions, may be significant for the activity of these XO inhibitors .

Cellular Effects

The inhibition of XO by this compound can have several effects on cellular processes. XO is an important target for the effective treatment of hyperuricemia-associated diseases . Therefore, the inhibition of XO by this compound could potentially influence cell function by altering purine metabolism and reducing the production of uric acid .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the XO protein. The compound binds to key residues in the protein, forming hydrogen bonds, π-π stackings, or hydrophobic interactions . This binding inhibits the activity of XO, thereby reducing the metabolism of purines and the production of uric acid .

Metabolic Pathways

This compound is involved in the metabolic pathway of purines, where it acts as an inhibitor of XO

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted in the presence of an acid catalyst to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of microwave-assisted synthesis and other advanced techniques can also be employed to improve efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to activate the carboxylic acid group for substitution reactions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

1,6-Dihydropyrimidine-5-carboxylic acid: Lacks the dimethyl substitutions, which may affect its biological activity.

6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains additional carboxamide groups, which can influence its chemical reactivity and biological properties.

Uniqueness

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry.

Actividad Biológica

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, also known as a derivative of dihydropyrimidine, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its role as a xanthine oxidase inhibitor and its effects on plant growth and development.

The compound's molecular formula is C7H8N2O3, with a molecular weight of 168.15 g/mol. It features a pyrimidine ring structure that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 65754-04-3 |

| Boiling Point | Not available |

1. Xanthine Oxidase Inhibition

Recent studies have highlighted the compound's effectiveness as a xanthine oxidase inhibitor (XOI) . Xanthine oxidase plays a critical role in purine metabolism and is implicated in gout and hyperuricemia. The inhibition of this enzyme can lead to reduced uric acid levels in the blood.

- Mechanism of Action : The compound interacts with the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and then to uric acid. This interaction has been demonstrated through molecular docking studies, which indicated favorable binding affinities and orientations similar to established inhibitors like febuxostat .

- Quantitative Data : In vitro studies have shown that various derivatives based on this structure exhibit IC50 values ranging from 0.041 to 0.990 µM, indicating potent inhibitory activity .

2. Plant Growth Promotion

Another area of interest is the compound's role in enhancing plant growth and development. Research indicates that it acts as a bio-stimulant , promoting germination and vegetative growth in crops.

- Effects on Plants : The compound has been shown to increase chlorophyll production and enhance metabolic processes in plants. It stimulates the synthesis of hormones and amino acids essential for healthy growth .

- Case Study : A study involving chitosan nanoparticles combined with this compound demonstrated significant improvements in crop yield and overall plant health, suggesting its potential application in agriculture as a natural growth enhancer .

Summary of Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Propiedades

IUPAC Name |

1,4-dimethyl-6-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(7(11)12)6(10)9(2)3-8-4/h3H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZOEARKGFXQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.